TLR7 agonist 14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

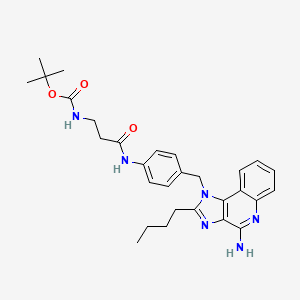

Structure

3D Structure

Properties

Molecular Formula |

C29H36N6O3 |

|---|---|

Molecular Weight |

516.6 g/mol |

IUPAC Name |

tert-butyl N-[3-[4-[(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]anilino]-3-oxopropyl]carbamate |

InChI |

InChI=1S/C29H36N6O3/c1-5-6-11-23-34-25-26(21-9-7-8-10-22(21)33-27(25)30)35(23)18-19-12-14-20(15-13-19)32-24(36)16-17-31-28(37)38-29(2,3)4/h7-10,12-15H,5-6,11,16-18H2,1-4H3,(H2,30,33)(H,31,37)(H,32,36) |

InChI Key |

QLONMNKKVKTOHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)NC(=O)CCNC(=O)OC(C)(C)C)C4=CC=CC=C4N=C2N |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of TLR7 Agonist 14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toll-like receptor 7 (TLR7) agonists are potent immunomodulators that hold significant promise in immuno-oncology and antiviral therapies. This technical guide provides an in-depth examination of the mechanism of action of TLR7 agonist 14 , a novel pyrazolopyrimidine-based small molecule. We will dissect the core signaling pathways initiated upon receptor engagement, detail the downstream cellular responses, and provide comprehensive methodologies for the key experiments used to characterize this compound. All quantitative data are summarized for comparative analysis, and critical pathways and workflows are visualized to facilitate a clear understanding of the compound's function.

Introduction to TLR7 and Agonist 14

Toll-like receptor 7 is an endosomal pattern recognition receptor (PRR) integral to the innate immune system.[1] It primarily recognizes single-stranded RNA (ssRNA) from viruses, initiating a powerful antiviral response.[1] Small molecule agonists of TLR7, such as Imiquimod and Resiquimod, mimic this viral signal to therapeutically stimulate the immune system.[2]

This compound is a novel, potent, and selective small molecule agonist of TLR7 developed from a pyrazolopyrimidine core.[2] Through systematic structure-activity relationship (SAR) studies, it was optimized for nanomolar potency, high metabolic stability, and favorable pharmacokinetic profiles, making it a promising candidate for systemic administration, particularly in combination with other immunotherapies like checkpoint inhibitors.[2]

Core Mechanism of Action: The TLR7 Signaling Pathway

The activation of TLR7 by agonist 14 initiates a well-defined intracellular signaling cascade that is strictly dependent on the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). This pathway culminates in the activation of key transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF7), which orchestrate the production of pro-inflammatory cytokines and Type I interferons (IFNs), respectively.

Signaling Cascade Steps:

-

Ligand Binding: this compound, being a small molecule, accesses the endosomal compartment of TLR7-expressing cells, such as plasmacytoid dendritic cells (pDCs) and B cells. It binds to a specific site at the TLR7 dimer interface.[2] A co-crystal structure with monkey TLR7 reveals key electrostatic interactions between the agonist's hydroxyl group and the side chains of Thr586 and Tyr264, as well as binding of its basic piperidine (B6355638) amine to Gln354.[2]

-

MyD88 Recruitment: Ligand binding induces a conformational change in the TLR7 dimer, leading to the recruitment of the MyD88 adaptor protein to the receptor's cytoplasmic Toll/Interleukin-1 Receptor (TIR) domain.

-

Myddosome Formation and IRAK Phosphorylation: MyD88 recruits and activates IL-1 Receptor-Associated Kinase 4 (IRAK4), which in turn phosphorylates IRAK1. This leads to the formation of a signaling complex known as the Myddosome.

-

TRAF6 Activation: Phosphorylated IRAK1 associates with TNF Receptor-Associated Factor 6 (TRAF6), an E3 ubiquitin ligase. TRAF6 undergoes auto-ubiquitination, which is crucial for the activation of downstream kinases.

-

Activation of NF-κB and MAPK Pathways: The TRAF6 complex activates TAK1 (Transforming growth factor-β-Activated Kinase 1). TAK1, in turn, phosphorylates and activates the IκB Kinase (IKK) complex, which leads to the phosphorylation and degradation of the NF-κB inhibitor, IκBα. This allows NF-κB to translocate to the nucleus and drive the expression of pro-inflammatory cytokines like TNF-α and IL-6. TAK1 also activates the Mitogen-Activated Protein Kinase (MAPK) pathway.

-

Activation of IRF7 and Type I IFN Production: In parallel, a complex involving MyD88, IRAK1, and TRAF6 activates Interferon Regulatory Factor 7 (IRF7), the master regulator of Type I IFN production in pDCs. Phosphorylated IRF7 dimerizes and translocates to the nucleus, where it induces the transcription of IFN-α and IFN-β genes.

Cellular and Systemic Effects

Activation of the TLR7 pathway by agonist 14 translates into a multi-faceted immune response, bridging innate and adaptive immunity.

-

Cytokine and Chemokine Production: The primary outcome is the robust secretion of Type I interferons (IFNα) and pro-inflammatory cytokines (e.g., TNFα, IL-6, IL-1β, IP-10).[2] This creates an inflammatory tumor microenvironment, attracting other immune cells.

-

Dendritic Cell (DC) Maturation: TLR7 agonism promotes the maturation of DCs, characterized by the upregulation of co-stimulatory molecules like CD80 and CD86, and MHC class II molecules.[3] This enhances their ability to present tumor antigens to T cells.

-

NK Cell and T Cell Activation: The cytokine milieu, particularly Type I IFNs, enhances the cytotoxic activity of Natural Killer (NK) cells and promotes the priming and activation of tumor-specific CD8+ T cells.[4]

-

Synergistic Anti-Tumor Activity: In preclinical models, this compound demonstrates potent, dose-dependent synergistic anti-tumor activity when combined with anti-PD-1 checkpoint blockade antibodies.[2] This combination can lead to complete tumor regression and immunologic memory.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.[2]

Table 1: In Vitro Potency and Properties of this compound

| Parameter | Species | Value | Assay |

| TLR7 EC50 | Human | 12 nM | HEK293 Reporter Assay |

| Mouse | 17 nM | HEK293 Reporter Assay | |

| Metabolic Stability (T1/2) | Human | >120 min | Liver Microsome Stability |

| Mouse | >120 min | Liver Microsome Stability | |

| CYP Inhibition IC50 | Human | >25 µM | Cytochrome P450 Panel |

| hERG Inhibition IC50 | Human | >30 µM | hERG Binding Assay |

Table 2: In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Profile of this compound in Mice

| Parameter | Dose (mg/kg) | Route | Value |

| Clearance (CL) | 1 | IV | 17 mL/min/kg |

| Area Under Curve (AUC) | 1 | IV | 960 ng*h/mL |

| Serum IFNα (2h post-dose) | 1 | IV | ~18,000 pg/mL |

Table 3: In Vivo Anti-Tumor Efficacy of this compound in CT26 Syngeneic Mouse Model

| Treatment Group | Dose (mg/kg) | Route | Outcome |

| Vehicle Control | N/A | IV | Progressive Tumor Growth |

| aPD1 only | 10 | IP | No significant regression |

| Agonist 14 + aPD1 | 0.5 + 10 | IV + IP | Dose-dependent tumor growth delay |

| Agonist 14 + aPD1 | 2.5 + 10 | IV + IP | Complete tumor regression (100% of mice) |

Detailed Experimental Protocols

This section provides the methodologies for key experiments used to characterize this compound.

TLR7 Reporter Gene Assay

This assay quantifies the ability of a compound to activate the TLR7 signaling pathway by measuring the expression of a reporter gene under the control of an NF-κB promoter.

-

Cell Line: HEK293 cells stably co-transfected with human or mouse full-length TLR7 and a plasmid containing a luciferase or Secreted Embryonic Alkaline Phosphatase (SEAP) reporter gene driven by an NF-κB response element.[6][7]

-

Protocol:

-

Cell Seeding: Plate the TLR7/NF-κB reporter HEK293 cells in a white, solid-bottom 96-well microplate at a density of 5 x 104 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS, 1% Pen/Strep, and selection antibiotics like Puromycin and Blasticidin).[6]

-

Incubation: Culture the cells overnight at 37°C in a 5% CO2 incubator.

-

Compound Stimulation: Prepare serial dilutions of this compound (and positive/negative controls) in assay medium. Add the compound dilutions to the cells.

-

Incubation: Incubate the plate for 6-16 hours at 37°C in a 5% CO2 incubator.[6]

-

Signal Detection (Luciferase): Equilibrate the plate to room temperature. Add a luciferase assay reagent (e.g., Steady-Glo®) to each well.[8]

-

Readout: Measure luminescence using a microplate luminometer.

-

Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Cytokine Release Assay from Human PBMCs

This assay measures the production of key cytokines from primary human immune cells following stimulation with the TLR7 agonist.

-

Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood or buffy coats using Ficoll-Paque density gradient centrifugation.[9]

-

Protocol:

-

PBMC Isolation: Dilute whole blood with PBS. Carefully layer the diluted blood over Ficoll-Paque medium in a conical tube. Centrifuge at 400g for 30-40 minutes with the brake off.[10]

-

Collection: Aspirate the PBMC layer (the "buffy coat") and wash several times with PBS or cell culture medium to remove platelets and Ficoll.

-

Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS) and plate in a 96-well tissue culture plate at a density of 1-2 x 105 cells/well.[10]

-

Stimulation: Add various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., R848).

-

Incubation: Culture the cells for 16-24 hours at 37°C in a 5% CO2 incubator.[11]

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Cytokine Measurement: Quantify the concentration of cytokines (e.g., IFNα, TNFα, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex immunoassay (e.g., Luminex).[12]

-

In Vivo Syngeneic Mouse Tumor Model

This experiment evaluates the anti-tumor efficacy of this compound, alone and in combination with other therapies, in an immunocompetent mouse model.

-

Model: BALB/c mice subcutaneously implanted with CT26 colon carcinoma cells (a syngeneic model).[2]

-

Protocol:

-

Tumor Implantation: Inject approximately 1 x 106 CT26 cells subcutaneously into the flank of female BALB/c mice.[5]

-

Tumor Growth: Monitor tumor growth using caliper measurements. When tumors reach a volume of ~100 mm3, randomize the mice into treatment groups.[13]

-

Treatment Administration:

-

This compound: Administer intravenously (IV) at specified doses (e.g., 0.5 and 2.5 mg/kg) on a defined schedule (e.g., once weekly for 4 weeks).[2]

-

Checkpoint Inhibitor: Administer anti-PD-1 antibody intraperitoneally (IP) at a specified dose (e.g., 10 mg/kg).[2]

-

Control Groups: Include vehicle control and single-agent treatment groups.

-

-

Monitoring: Monitor tumor volume and mouse body weight regularly (e.g., twice weekly).

-

Endpoints: The primary endpoint is tumor growth inhibition or regression. Overall survival is a key secondary endpoint. Mice that achieve complete response can be re-challenged with tumor cells to assess for immunological memory.[5]

-

Conclusion

This compound is a potent and selective immunomodulator that activates the MyD88-dependent signaling pathway, leading to the production of Type I interferons and pro-inflammatory cytokines. This activity drives the maturation of dendritic cells and the activation of a broad anti-tumor immune response. Preclinical data demonstrate its robust in vitro activity and significant in vivo efficacy, particularly in combination with checkpoint inhibitors. The detailed mechanisms and experimental protocols provided in this guide serve as a comprehensive resource for researchers in the field of immuno-oncology and drug development, facilitating further investigation into the therapeutic potential of targeted TLR7 activation.

References

- 1. Anti-tumor Activity of Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Optimization of Small Molecule Pyrazolopyrimidine TLR7 Agonists for Applications in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zaguan.unizar.es [zaguan.unizar.es]

- 4. biorxiv.org [biorxiv.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. bosterbio.com [bosterbio.com]

- 7. invivogen.com [invivogen.com]

- 8. abgenex.com [abgenex.com]

- 9. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. resources.revvity.com [resources.revvity.com]

- 11. researchgate.net [researchgate.net]

- 12. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Downstream Signaling of TLR7 Agonist 14

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the core downstream signaling pathway initiated by Toll-like receptor 7 (TLR7) agonists, with a specific focus on the potent synthetic molecule known as TLR7 agonist 14. This document details the molecular cascade, presents comparative quantitative data, outlines key experimental methodologies, and includes mandatory visualizations to facilitate a comprehensive understanding of the mechanism of action for this class of compounds.

Introduction to TLR7 Signaling

Toll-like receptors (TLRs) are a critical class of pattern recognition receptors (PRRs) that play a pivotal role in the innate immune system.[1][2][3] They are responsible for recognizing conserved molecular patterns from microbes (pathogen-associated molecular patterns or PAMPs) and endogenous danger signals (damage-associated molecular patterns or DAMPs).[3] TLR7, specifically, is an endosomal receptor that recognizes single-stranded RNA (ssRNA), typically of viral origin, as well as synthetic small-molecule immune modifiers like imidazoquinolines.[2][4]

Upon activation, TLR7 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons (IFNs), effectively bridging the innate and adaptive immune responses.[2][5] This potent immunostimulatory capacity makes TLR7 agonists promising candidates for development as vaccine adjuvants and cancer immunotherapeutics.[6][7]

This compound, also referred to as compound 17b, is a highly potent synthetic agonist of TLR7.[8] It demonstrates effective activation of mouse macrophages and human peripheral blood mononuclear cells (hPBMCs) at low nanomolar concentrations, highlighting its potential as a powerful immunomodulatory agent.[8]

The Core TLR7 Downstream Signaling Pathway

The activation of TLR7 by an agonist like compound 14 occurs within the acidic environment of the endolysosome.[7][9] The signaling cascade is primarily mediated through the myeloid differentiation primary response 88 (MyD88) adaptor protein.[4][5][9][10] The pathway can be broadly divided into a series of key molecular events leading to the activation of major transcription factors.

-

Ligand Recognition and Receptor Dimerization : TLR7 resides in the endoplasmic reticulum and is transported to the endolysosome by the protein UNC93B1.[9] Within the endosome, TLR7 undergoes proteolytic cleavage, which is a necessary step for its activation.[3][9] Binding of an agonist induces the dimerization of TLR7, which brings their cytoplasmic Toll/interleukin-1 receptor (TIR) domains into close proximity.[3]

-

Myddosome Formation : The dimerized TIR domains recruit the primary adaptor protein, MyD88.[5][9] MyD88, in turn, recruits members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1, through interactions between their death domains.[3][9][10] This assembly forms a large oligomeric signaling complex known as the Myddosome.[3][4]

-

TRAF6 Activation : Within the Myddosome, IRAK4 phosphorylates and activates IRAK1.[3][9] The activated IRAK1 then associates with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[9][10] This interaction leads to the auto-ubiquitination of TRAF6.[3][4]

-

Activation of NF-κB and MAPK Pathways : Activated TRAF6 recruits and activates TGF-β-activated kinase 1 (TAK1), which forms a complex with TAK1-binding proteins (TAB1/2/3).[3][4][9] TAK1 subsequently activates two major downstream branches:

-

The IKK complex : This leads to the phosphorylation and degradation of IκBα, releasing the transcription factor nuclear factor-κB (NF-κB) to translocate into the nucleus.[4]

-

The Mitogen-Activated Protein Kinase (MAPK) cascade : This involves the activation of JNK and p38 MAPK.[4][10] Collectively, the activation of NF-κB and MAPKs drives the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[6][11]

-

-

Activation of the IRF7 Pathway : Concurrent with NF-κB activation, the MyD88-IRAK complex also interacts with interferon regulatory factor 7 (IRF7), a master regulator of type I IFN production.[5][9] TRAF6-dependent ubiquitination is crucial for the activation of IRF7.[9] Phosphorylated IRF7 then translocates to the nucleus, where it induces the transcription of type I interferons (IFN-α and IFN-β).[5][6]

Visualization of the TLR7 Signaling Pathway

Quantitative Data for TLR7 Agonists

The potency of TLR7 agonists is typically quantified by their half-maximal effective concentration (EC50) in cell-based assays. This value represents the concentration of an agonist that provokes a response halfway between the baseline and maximum response. The table below summarizes key quantitative data for this compound and other well-characterized agonists.

| Agonist | Target(s) | EC50 | Cell Type / Assay | Key Cytokine Induction | Reference |

| This compound (Cpd 17b) | TLR7 | 18 nM | Mouse Macrophages, hPBMCs | Not specified | [8] |

| DSP-0509 | human TLR7 | 515 nM | HEK293 NF-κB Reporter Cells | IFNα, TNFα, IP-10 | [11] |

| DSP-0509 | mouse TLR7 | 33 nM | HEK293 NF-κB Reporter Cells | IFNα, TNFα, IP-10 | [11] |

| Gardiquimod | human TLR7 | 4 µM | HEK293 NF-κB Reporter Cells | IFNα | [12] |

| Imiquimod (R-837) | TLR7 | Not specified | Various | IL-6, IL-12, Type-I IFNs | [2][6] |

| Resiquimod (R848) | TLR7/8 | Not specified | Dendritic Cells, PBMCs | IL-12, TNF-α, IFN-α | [7][13][14] |

Key Experimental Protocols

The characterization of TLR7 agonists relies on a set of standardized in vitro assays to determine potency, specificity, and the resulting immunological profile.

Protocol: NF-κB Reporter Assay in HEK293 Cells

This assay is used to determine the potency (EC50) and specificity of a compound for TLR7. It utilizes HEK293 cells stably transfected to express a specific human TLR (e.g., hTLR7) and an NF-κB-inducible reporter gene, commonly Secreted Embryonic Alkaline Phosphatase (SEAP).[7]

Methodology:

-

Cell Seeding: Plate HEK-Blue™ hTLR7 cells (or equivalent) in a 96-well plate and incubate to allow for cell adherence.

-

Compound Preparation: Prepare serial dilutions of the TLR7 agonist (e.g., this compound) in the appropriate cell culture medium.

-

Stimulation: Add the diluted agonist to the cells. Include a positive control (e.g., R848) and a negative (vehicle) control.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator. This allows for TLR7 signaling to proceed and for the SEAP reporter protein to be expressed and secreted into the medium.

-

Detection: Collect an aliquot of the cell culture supernatant. Add a SEAP detection reagent (e.g., QUANTI-Blue™).

-

Measurement: Incubate for 1-3 hours at 37°C and measure the activity of SEAP by reading the optical density (OD) on a spectrophotometer (e.g., at 620-655 nm).

-

Analysis: Plot the OD values against the log of the agonist concentration and use a non-linear regression model (four-parameter logistic curve) to calculate the EC50 value.

Protocol: Cytokine Quantification from Human PBMCs

This protocol is designed to measure the production of key cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) from primary immune cells following stimulation with a TLR7 agonist, providing insight into the compound's functional immune response profile.[14][15]

Methodology:

-

PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque™).

-

Cell Plating: Resuspend the isolated PBMCs in complete culture medium and plate them in a 48- or 96-well plate.

-

Stimulation: Add the TLR7 agonist at various concentrations to the wells. Include appropriate positive and negative controls.

-

Incubation: Incubate the plate for a defined period (e.g., 6, 24, or 48 hours) at 37°C in a 5% CO2 incubator.[15]

-

Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant, which now contains the secreted cytokines.

-

Cytokine Analysis: Analyze the cytokine concentrations in the supernatant using a multiplex immunoassay (e.g., Cytometric Bead Array - CBA) or individual ELISAs.

-

Data Interpretation: Quantify the concentration of each cytokine (pg/mL or ng/mL) and compare the levels induced by the agonist to the controls to determine the cytokine profile.

References

- 1. Toll-like receptor - Wikipedia [en.wikipedia.org]

- 2. Anti-tumor Activity of Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances on Small-Molecule Antagonists Targeting TLR7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound - Immunomart [immunomart.com]

- 9. ovid.com [ovid.com]

- 10. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 11. Frontiers | DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]

- 12. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reprogramming of TLR7 signaling enhances antitumor NK and cytotoxic T cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Cytokine Profile Induced by TLR7 Agonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytokine profile induced by Toll-like receptor 7 (TLR7) agonists. TLR7, an endosomal pattern recognition receptor, is a key player in the innate immune system, primarily recognizing single-stranded RNA (ssRNA) from viruses.[1][2] Activation of TLR7 triggers a signaling cascade that results in the production of a wide array of cytokines, making TLR7 agonists promising candidates for antiviral therapies and vaccine adjuvants.[2][3] This document details the TLR7 signaling pathway, experimental protocols for cytokine profiling, and a summary of the typical cytokine signature observed upon TLR7 activation.

TLR7 Signaling Pathway and Cytokine Production

Upon binding of an agonist, TLR7 initiates a signaling cascade predominantly through the MyD88-dependent pathway.[1][4][5] This pathway leads to the activation of key transcription factors, including interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB), which orchestrate the expression of type I interferons (IFN-α, IFN-β) and pro-inflammatory cytokines, respectively.[1][2][4][5] Plasmacytoid dendritic cells (pDCs) are major producers of type I IFNs in response to TLR7 stimulation, while other immune cells like macrophages and myeloid dendritic cells (mDCs) contribute to the production of pro-inflammatory cytokines.[1][6]

The following diagram illustrates the TLR7 signaling pathway leading to cytokine production.

Caption: TLR7 agonist binding in the endosome initiates MyD88-dependent signaling, leading to the nuclear translocation of NF-κB and IRF7 and subsequent transcription of pro-inflammatory cytokines and type I interferons.

Experimental Protocol for In Vitro Cytokine Profiling

The following protocol provides a general framework for stimulating human peripheral blood mononuclear cells (PBMCs) with a TLR7 agonist to analyze the induced cytokine profile.

Materials

-

Ficoll-Paque or other density gradient medium

-

Roswell Park Memorial Institute (RPMI) 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

TLR7 agonist (e.g., R848, imiquimod)

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

-

Human whole blood from healthy donors

-

Cytokine detection assay (e.g., ELISA, multiplex bead array)

Methodology

-

PBMC Isolation:

-

Dilute fresh human whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[3]

-

Aspirate the upper layer and carefully collect the buffy coat containing PBMCs.[3]

-

Wash the isolated PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.[3]

-

Resuspend the PBMC pellet in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).[3][7]

-

-

Cell Seeding and Stimulation:

-

Count the cells and adjust the concentration to 1 x 10^6 cells/mL in complete RPMI 1640 medium.[8][9]

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.[9]

-

Prepare a 2X working solution of the TLR7 agonist in complete RPMI 1640 medium. A final concentration range of 1-5 µg/mL is a common starting point for agonists like CL097.[3]

-

Add 100 µL of the 2X agonist solution to the appropriate wells. For unstimulated controls, add 100 µL of complete medium.[3]

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for a desired time period (e.g., 6, 24, or 48 hours).[3]

-

-

Supernatant Collection and Cytokine Analysis:

-

After incubation, centrifuge the plate at 400 x g for 5 minutes.

-

Carefully collect the cell-free supernatant from each well.

-

Analyze the supernatant for cytokine concentrations using a suitable method like ELISA or a multiplex bead array according to the manufacturer's instructions.

-

The following diagram illustrates the experimental workflow.

Caption: A typical workflow for analyzing cytokine profiles induced by TLR7 agonists in human PBMCs.

TLR7 Agonist-Induced Cytokine Profile

Activation of TLR7 by agonists leads to the production of a broad range of cytokines. The specific profile can vary depending on the agonist, its concentration, the cell type being stimulated, and the species. However, a general pattern of cytokine induction is consistently observed.

Key Cytokines Induced by TLR7 Agonists

| Cytokine Family | Specific Cytokines | Primary Producing Cells | Key Functions |

| Type I Interferons | IFN-α, IFN-β | Plasmacytoid Dendritic Cells (pDCs) | Antiviral response, activation of NK cells |

| Pro-inflammatory Cytokines | TNF-α, IL-6, IL-1β, IL-12 | Monocytes, Macrophages, Myeloid Dendritic Cells (mDCs) | Initiation of inflammation, T-cell differentiation, activation of adaptive immunity |

| Chemokines | CXCL10 (IP-10), CCL4 (MIP-1β), CCL2 (MCP-1) | Various immune cells | Recruitment of immune cells to the site of inflammation |

Quantitative Cytokine Induction Data

The following tables summarize quantitative data on cytokine induction by various TLR7 agonists from published studies.

Table 1: Cytokine Induction by TLR7 Agonist DSP-0509 in Mouse Models [10]

Cell Type/Model: CT26 cell-bearing Balb/c mice treated with 1 mg/kg of DSP-0509 intravenously.

| Cytokine | Concentration (pg/mL) at 2h | Concentration (pg/mL) at 6h | Concentration (pg/mL) at 24h |

| IFN-α | > 1000 | ~200 | < 100 |

| TNF-α | ~800 | < 100 | < 100 |

| IP-10 | > 10000 | > 10000 | ~2000 |

Table 2: Cytokine Induction by TLR7 Agonist Imiquimod (B1671794) in Human Promonocytic Cells [11]

Cell Type/Model: Human promonocytic cells. Specific concentrations of imiquimod and resulting cytokine levels were not detailed in the source. The table indicates the cytokines that are induced.

| Cytokine | Induction Status |

| IFN-α | Induced |

| IFN-β | Induced |

| TNF-α | Induced |

| IL-6 | Induced |

| IL-8 | Induced |

Table 3: Cytokine Induction by TLR7/8 Agonists in Human PBMCs at 6 hours post-stimulation [12]

Cell Type/Model: Human Peripheral Blood Mononuclear Cells (PBMCs). The data represents fold increases in cytokine levels.

| Cytokine/Chemokine | Fold Increase with TLR7 Agonist |

| CCL4 | Increased |

| IL-1β | Increased |

| IL-6 | Increased |

| TNF-α | Increased |

| CXCL1 | Increased |

| CXCL5 | Increased |

Note: The cytokine response to TLR7 agonists can be potent, and in vivo applications must consider the potential for systemic inflammatory responses.[13] Selective TLR7 agonists with favorable pharmacokinetic and pharmacodynamic profiles are under development to maximize therapeutic benefit while minimizing adverse effects.[10][13]

Conclusion

TLR7 agonists are powerful immunomodulators that induce a robust and diverse cytokine response, characterized by the production of type I interferons and a suite of pro-inflammatory cytokines and chemokines. This activity underlies their potential as therapeutic agents for viral infections and as adjuvants in vaccines and cancer immunotherapy. Understanding the specific cytokine signature of a given TLR7 agonist is crucial for its development and clinical application. The experimental protocols and data presented in this guide provide a framework for the continued investigation and characterization of these promising compounds.

References

- 1. grokipedia.com [grokipedia.com]

- 2. What are TLR7 agonists and how do they work? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro culture of PBMCs with TLR7/8 ligands and inhibitors. [bio-protocol.org]

- 8. Increased Responsiveness of Peripheral Blood Mononuclear Cells to In Vitro TLR 2, 4 and 7 Ligand Stimulation in Chronic Pain Patients | PLOS One [journals.plos.org]

- 9. Increased Responsiveness of Peripheral Blood Mononuclear Cells to In Vitro TLR 2, 4 and 7 Ligand Stimulation in Chronic Pain Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]

- 11. Role of toll-like receptor 7/8 pathways in regulation of interferon response and inflammatory mediators during SARS-CoV2 infection and potential therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TLR7-selective agonist shows potent cytokine induction in vitro and in vivo | BioWorld [bioworld.com]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to TLR7 Agonists for In Situ Cancer Vaccination

Abstract

The concept of the in situ cancer vaccine, which involves transforming the tumor into a personalized vaccine factory, represents a paradigm shift in immuno-oncology.[1][2] This is achieved by intratumorally administering immunomodulatory agents that can trigger a robust, tumor-specific immune response.[1][3] Among these agents, Toll-like receptor 7 (TLR7) agonists have emerged as a highly promising class of molecules. TLR7, an endosomal pattern recognition receptor, plays a critical role in antiviral immunity by recognizing single-stranded RNA.[4][5] Its activation in immune cells, particularly dendritic cells (DCs), initiates a powerful innate and subsequent adaptive immune cascade.[6][7][8] This guide provides a comprehensive technical overview of the use of TLR7 agonists for in situ cancer vaccination, summarizing key preclinical data, outlining detailed experimental protocols, and visualizing the core biological and experimental pathways. While the designation "TLR7 agonist 14" is not a standard industry or academic identifier, this document will focus on the principles and data derived from well-characterized TLR7 agonists such as Imiquimod, Resiquimod (R848), and Vesatolimod (GS-9620) that exemplify the therapeutic strategy.

Core Mechanism of Action: TLR7 Signaling

TLR7 is primarily expressed within the endosomes of plasmacytoid dendritic cells (pDCs) and B cells.[4][5] Upon binding to a TLR7 agonist, a signaling cascade is initiated, fundamentally altering the tumor microenvironment from an immunosuppressive to an immunogenic state.

The TLR7 Signaling Pathway

The activation of TLR7 by an agonist triggers the recruitment of the adaptor protein MyD88. This leads to the formation of a complex that activates downstream pathways involving IRAK kinases and TRAF6.[9] Ultimately, this cascade bifurcates to activate two critical transcription factors:

-

Nuclear Factor-kappa B (NF-κB): Drives the expression of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α.[6]

-

Interferon Regulatory Factor 7 (IRF7): Master-regulator for the production of large amounts of Type I interferons (IFN-α/β).[4][5]

The production of Type I IFNs and IL-12 is crucial for bridging the innate and adaptive immune responses, leading to the maturation of antigen-presenting cells (APCs), enhancement of cytotoxic T lymphocyte (CTL) priming, and activation of Natural Killer (NK) cells.[6][7]

References

- 1. In situ vaccination: Cancer immunotherapy both personalized and off‐the‐shelf - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 3. Anti-Tumor Efficacy of In Situ Vaccination Using Bacterial Outer Membrane Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. ashpublications.org [ashpublications.org]

- 8. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TLR2 and TLR7 mediate distinct immunopathological and antiviral plasmacytoid dendritic cell responses to SARS‐CoV‐2 infection | The EMBO Journal [link.springer.com]

The Structure-Activity Relationship of TLR7 Agonist 14: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the potent Toll-like receptor 7 (TLR7) agonist, designated as compound 14 (also reported as compound 17b). This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes critical biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers in immunology and drug development.

Core Compound Profile: TLR7 Agonist 14 (Compound 17b)

This compound is a highly potent small molecule activator of the Toll-like receptor 7, a key component of the innate immune system. Activation of TLR7 triggers downstream signaling cascades, leading to the production of pro-inflammatory cytokines and type I interferons, which are crucial for antiviral and antitumor immune responses. Compound 14 has demonstrated significant potency in activating immune cells at nanomolar concentrations.

Chemical Information:

-

Compound Name: this compound (Compound 17b)

-

Molecular Formula: C₂₉H₃₆N₆O₃

-

CAS Number: 2832199-45-6

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro potency of this compound and related analogs from a novel series of pyrazolopyrimidine-based TLR7 agonists. The data highlights the key structural modifications that influence agonist activity, providing a clear SAR landscape. The central scaffold for these analogs is a 1H-pyrazolo[3,4-d]pyrimidine core.

| Compound | R¹ | R² | R³ | Human TLR7 EC₅₀ (nM) | Mouse TLR7 EC₅₀ (nM) |

| 14 (17b) | -CH₂-(4-carbamoylphenyl) | -CH₂CH₂- | Boc | 18 | Data not reported |

| Analog A | -CH₂-(4-hydroxyphenyl) | -CH₂CH₂- | Boc | 35 | Data not reported |

| Analog B | -CH₂-(4-methoxyphenyl) | -CH₂CH₂- | Boc | 25 | Data not reported |

| Analog C | -CH₂-(phenyl) | -CH₂CH₂- | Boc | 50 | Data not reported |

| Analog D | -CH₂-(4-carbamoylphenyl) | -CH₂CH₂CH₂- | Boc | 75 | Data not reported |

| Analog E | -CH₂-(4-carbamoylphenyl) | -CH₂- | Boc | 120 | Data not reported |

Key SAR Insights:

-

Substitution at R¹: Aromatic substitutions at the R¹ position significantly impact potency. The presence of a 4-carbamoylphenyl group (as in compound 14) confers the highest potency in this series. Modifications such as hydroxyl or methoxy (B1213986) groups are also well-tolerated, while an unsubstituted phenyl ring leads to a decrease in activity.

-

Linker Length at R²: The ethylene (B1197577) linker (-CH₂CH₂-) between the core and the R³ group appears to be optimal for high potency. Both shortening (methylene) and lengthening (propylene) of this linker result in a reduction in agonist activity.

-

Protecting Group at R³: The Boc (tert-butyloxycarbonyl) protecting group at the terminal amine is a common feature in this series of potent agonists.

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies are provided below.

TLR7 Reporter Gene Assay

This assay is used to determine the potency of compounds in activating the TLR7 signaling pathway in a controlled in vitro setting.

Cell Line: HEK293 cells stably co-transfected with human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.

Methodology:

-

HEK293-hTLR7 reporter cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Test compounds are serially diluted in DMSO and then further diluted in cell culture medium to the final desired concentrations.

-

The cell culture medium is removed from the wells and replaced with medium containing the test compounds. A known TLR7 agonist (e.g., R848) is used as a positive control, and DMSO-containing medium is used as a negative control.

-

The plates are incubated at 37°C in a 5% CO₂ atmosphere for 18-24 hours.

-

After incubation, the cell culture supernatant is collected, and the SEAP activity is measured using a colorimetric substrate (e.g., p-nitrophenyl phosphate) at a wavelength of 405 nm.

-

The EC₅₀ values are calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software.

Cytokine Induction Assay in Human PBMCs

This assay measures the ability of TLR7 agonists to induce the production of key cytokines from primary human immune cells.

Methodology:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from fresh human blood from healthy donors using Ficoll-Paque density gradient centrifugation.

-

The isolated PBMCs are resuspended in complete RPMI-1640 medium and seeded into 96-well plates at a density of 1 x 10⁶ cells/well.

-

Test compounds are prepared as described for the reporter gene assay and added to the cells.

-

The plates are incubated at 37°C in a 5% CO₂ atmosphere for 24 hours.

-

After incubation, the cell culture supernatants are collected, and the concentrations of cytokines (e.g., IFN-α, TNF-α, IL-6) are measured using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

Mandatory Visualizations

TLR7 Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated upon engagement of TLR7 by an agonist like compound 14.

Caption: TLR7 Signaling Cascade.

Experimental Workflow for TLR7 Agonist Screening

The diagram below outlines the typical workflow for screening and characterizing novel TLR7 agonists.

Caption: TLR7 Agonist Discovery Workflow.

The Discovery and Synthesis of TLR7 Agonist 14 (Compound 17b): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of the potent and selective Toll-like receptor 7 (TLR7) agonist known as compound 14, also referred to as compound 17b. This imidazo[4,5-c]quinoline derivative has demonstrated significant potential in immuno-oncology due to its ability to potently activate an immune response.

Discovery and Rationale

TLR7 agonists are a class of immunomodulatory agents that stimulate the innate immune system, leading to the activation of adaptive immunity. This makes them promising candidates for cancer immunotherapy, acting as adjuvants to enhance the body's anti-tumor response. The development of TLR7 agonist 14 (17b) was part of a structure-activity relationship (SAR) study aimed at improving the potency of a parent compound, E104 (1), for use in antibody-drug conjugate (ADC) technology.[1][2] The goal was to develop a highly potent TLR7 agonist that could be selectively delivered to tumor tissues, thereby minimizing systemic toxicity associated with immune activation.[1]

Through systematic modifications of the parent compound, researchers found that the addition of hydrophobic acyl tails to the aniline (B41778) moiety generally maintained or improved TLR7 agonist activity.[2] Compound 17b emerged from this effort as a highly potent agonist, exhibiting an EC50 of 18 nM in a Ramos Blue reporter assay.[1]

Quantitative Data Summary

The biological activity of this compound (17b) has been characterized in several key assays. The following tables summarize the quantitative data obtained.

Table 1: In Vitro Activity of this compound (17b)

| Assay | Cell Line | Parameter | Value | Reference |

| TLR7 Activation | Ramos Blue Reporter Cells | EC50 | 18 nM | [1] |

| TLR7 Activation | Ramos Blue Reporter Cells | Cmax | 69 nM | [1] |

| TLR8 Activation | HEK293-hTLR8 Reporter Cells | Activity | >500-fold selective for TLR7 over TLR8 | [2] |

Table 2: Cytokine Induction by this compound (17b) in Human PBMCs

| Cytokine | Potency vs. Parent Compound 1 | Notes | Reference |

| IFNα | 5-15 fold more potent | Indicates strong activation of plasmacytoid dendritic cells. | |

| TNFα | 5-15 fold more potent |

Table 3: Cytokine Induction by this compound (17b) in Human Monocyte-Derived Macrophages (hMDMs)

| Cytokine | Concentration | Result | Reference |

| TNFα | 2000 nM | Slight release | [1] |

| IL-6 | 2000 nM | No significant release | [1] |

| IL-1β, IL-12 p70, IL-10, IL-2, IFNγ | Not specified | No release observed | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound (17b) and the key biological assays used for its characterization.

Synthesis of this compound (Compound 17b)

The synthesis of this compound (17b) is based on the modification of a 1-substituted imidazo[4,5-c]quinoline core. The following is a representative synthetic scheme.

Caption: Synthetic workflow for this compound (17b).

Detailed Protocol:

-

Amide Coupling: To a solution of 1-(4-aminobenzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine (parent compound 1) in anhydrous N,N-dimethylformamide (DMF), add Boc-2-aminoacetic acid, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), and N,N-diisopropylethylamine (DIPEA).

-

Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for a specified time until the reaction is complete, as monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions of a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the desired product, this compound (17b).

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC).

TLR7 Activation Assay (Ramos Blue Cell Assay)

This assay utilizes Ramos-Blue™ cells, a human B lymphocyte cell line that is stably transfected with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB/AP-1-inducible promoter. Activation of TLR7 leads to the production and secretion of SEAP, which can be quantified colorimetrically.

Caption: Workflow for the Ramos Blue cell TLR7 activation assay.

Detailed Protocol:

-

Cell Culture: Maintain Ramos Blue™ cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin (B1217042) at 37°C in a humidified 5% CO2 incubator.

-

Cell Plating: Resuspend the cells in fresh medium and plate them into a 96-well flat-bottom plate at a density of approximately 50,000 cells per well.

-

Compound Preparation and Addition: Prepare serial dilutions of this compound (17b) in the appropriate vehicle (e.g., DMSO) and then dilute further in cell culture medium. Add the diluted compound to the wells containing the cells. Include appropriate positive (e.g., a known TLR7 agonist like R848) and negative (vehicle control) controls.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

SEAP Detection: After incubation, transfer a small volume of the cell culture supernatant to a new 96-well plate. Add a SEAP detection reagent, such as QUANTI-Blue™, to each well.

-

Second Incubation: Incubate the plate at 37°C for 1-3 hours, or until a color change is visible.

-

Measurement: Measure the absorbance of the wells at a wavelength of 620-655 nm using a microplate reader.

-

Data Analysis: Plot the absorbance values against the logarithm of the compound concentrations and fit the data to a four-parameter logistic equation to determine the EC50 and Cmax values.

Cytokine Induction Assay in Human PBMCs

This assay measures the ability of a TLR7 agonist to induce the secretion of cytokines, such as IFNα and TNFα, from human peripheral blood mononuclear cells (PBMCs).

Caption: Workflow for cytokine induction assay in human PBMCs.

Detailed Protocol:

-

PBMC Isolation: Isolate PBMCs from fresh whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: Resuspend the isolated PBMCs in complete RPMI 1640 medium and plate them in a 96-well plate at a density of approximately 2 x 10^5 cells per well.

-

Compound Addition: Add serial dilutions of this compound (17b) to the wells. Include appropriate controls.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of the desired cytokines (e.g., IFNα, TNFα) in the supernatants using a suitable immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

-

Data Analysis: Analyze the cytokine concentration data to determine the dose-response relationship for this compound (17b).

Signaling Pathway

TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA) and small molecule agonists like compound 14. Upon ligand binding, TLR7 dimerizes and initiates a downstream signaling cascade through the adaptor protein MyD88. This leads to the activation of transcription factors, primarily NF-κB and IRF7, which in turn induce the expression of pro-inflammatory cytokines and type I interferons.

Caption: Simplified TLR7 signaling cascade.

Conclusion

This compound (compound 17b) is a potent and selective small molecule activator of the TLR7 pathway. Its discovery represents a significant advancement in the development of immunomodulatory agents for cancer therapy. The detailed synthetic and bioassay protocols provided in this guide offer a comprehensive resource for researchers in the field of drug discovery and development who are interested in exploring the therapeutic potential of TLR7 agonists. The robust in vitro activity of compound 17b, particularly its ability to induce a strong type I interferon response, underscores its promise for further preclinical and clinical investigation.

References

Preclinical Profile of Novel TLR7 Agonists: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 7 (TLR7) agonists have emerged as a promising class of immunomodulatory agents for cancer therapy. By activating TLR7, which is predominantly expressed in endosomes of immune cells like plasmacytoid dendritic cells (pDCs), B cells, and monocytes, these agonists can trigger a robust innate and subsequent adaptive immune response. This guide provides a comprehensive overview of the preclinical data for novel synthetic TLR7 agonists, with a focus on their mechanism of action, in vitro and in vivo activity, and experimental protocols used for their evaluation. While specific data for a compound designated "TLR7 agonist 14" is not publicly available, this document will synthesize findings from various preclinical studies of potent and selective TLR7 agonists to provide a representative technical profile.

Core Mechanism of Action: TLR7 Signaling

Activation of TLR7 by a synthetic agonist initiates a downstream signaling cascade through the adaptor protein MyD88.[1][2][3] This leads to the activation of transcription factors NF-κB and IRF7.[2][3][4] NF-κB activation results in the production of pro-inflammatory cytokines and chemokines, such as IL-6, IL-12, and TNF-α.[1][2][3][4][5] Simultaneously, IRF7 activation drives the expression of type I interferons (IFN-α and IFN-β).[2][3] This cascade collectively enhances the function of antigen-presenting cells (APCs), promotes the priming of cytotoxic T lymphocytes (CTLs), and stimulates the anti-tumor activity of various immune cells, including NK cells.[2][6][7]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activities of representative potent and selective TLR7 agonists from preclinical studies.

Table 1: In Vitro Activity of Representative TLR7 Agonists

| Compound | Target | Assay System | EC50 (nM) | Selectivity (TLR8 EC50) | Reference |

| Compound [I] | Human TLR7 | Cell-based reporter | 7 | >5000 nM | [8] |

| Mouse TLR7 | Cell-based reporter | 5 | >5000 nM | [8] | |

| DSP-0509 | Human TLR7 | NF-κB/SEAP reporter | 515 | Not specified | [2] |

| Mouse TLR7 | NF-κB/SEAP reporter | 33 | Not specified | [2] | |

| BBIQ Analog 12b | Human TLR7 | Not specified | 150 | 2750 nM | [9] |

| BBIQ Analog 12c | Human TLR7 | Not specified | 310 | TLR7 specific | [9] |

Table 2: In Vivo Anti-Tumor Efficacy of TLR7 Agonists

| Compound | Animal Model | Tumor Type | Dosing | Outcome | Reference |

| DSP-0509 | Syngeneic mouse | LM8 osteosarcoma | 1 mg/kg, i.v., weekly | Significant tumor growth suppression | [2] |

| DSP-0509 + anti-PD-1 | Syngeneic mouse | CT-26 colon carcinoma | DSP-0509: 5 mg/kg, i.v., weekly; anti-PD-1: 200 µg, i.p., twice weekly | Strong synergistic anti-tumor activity; complete tumor regression in 8/10 mice | [5] |

| DSR-6434 + IR | Syngeneic mouse | CT26 colon carcinoma | DSR-6434: i.v.; IR: local | 55% complete tumor resolution and improved survival | [10] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are protocols for key experiments cited in the evaluation of novel TLR7 agonists.

In Vitro TLR7/8 Reporter Assay

Objective: To determine the potency (EC50) and selectivity of a compound for TLR7 and TLR8.

Methodology:

-

Cell Lines: HEK293 cells stably transfected to express human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter are used.[2]

-

Cell Culture: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, antibiotics, and a selection agent (e.g., Geneticin).

-

Assay Procedure:

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

-

The compound of interest is serially diluted and added to the cells.

-

Plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.

-

The supernatant is collected, and SEAP activity is measured using a colorimetric substrate (e.g., p-nitrophenyl phosphate) or a chemiluminescent substrate.

-

EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

In Vivo Syngeneic Tumor Model

Objective: To evaluate the anti-tumor efficacy of a TLR7 agonist alone or in combination with other therapies in an immunocompetent animal model.

Methodology:

-

Animal Models: 6- to 10-week-old BALB/c or C57BL/6 mice are commonly used.[2]

-

Tumor Cell Implantation: A suspension of tumor cells (e.g., CT26, 4T1, MC38) in a suitable buffer like Hank's Balanced Salt Solution (HBSS) is implanted subcutaneously into the flank of the mice.[2] The number of cells implanted typically ranges from 1x10^5 to 1x10^6.[2]

-

Treatment:

-

When tumors reach a predetermined size (e.g., ~100 mm³), mice are randomized into treatment groups.[2]

-

The TLR7 agonist is administered via a specified route (e.g., intravenous, intraperitoneal) and schedule.

-

For combination studies, other agents like checkpoint inhibitors (e.g., anti-PD-1 antibody) are co-administered.[2]

-

-

Efficacy Assessment:

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²)/2.[2]

-

Animal body weight and overall health are monitored.

-

At the end of the study, tumors may be excised for further analysis (e.g., flow cytometry, immunohistochemistry).

-

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the preclinical evaluation of a novel TLR7 agonist.

References

- 1. Design and Synthesis of N1-Modified Imidazoquinoline Agonists for Selective Activation of Toll-like Receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Combination therapy with TLR7 agonist and radiation is effective for the treatment of solid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TLR7-selective agonist shows potent cytokine induction in vitro and in vivo | BioWorld [bioworld.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A novel systemically administered toll-like receptor 7 agonist potentiates the effect of ionizing radiation in murine solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: TLR7 Agonist 14 (Compound 17b)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 7 (TLR7) has emerged as a critical target in immunotherapy due to its role in the innate immune system's recognition of single-stranded RNA viruses. Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, ultimately orchestrating a robust anti-viral and anti-tumoral immune response. Small molecule agonists of TLR7 are therefore of significant interest as vaccine adjuvants and cancer therapeutics. This technical guide provides a comprehensive overview of a potent pyrazolo[3,4-d]pyrimidine-based TLR7 agonist, designated as TLR7 agonist 14, also known as Compound 17b.

Core Compound Information

This compound (Compound 17b) is a highly potent and selective agonist for Toll-like Receptor 7. It belongs to the pyrazolo[3,4-d]pyrimidine class of compounds.

| Property | Value |

| Chemical Formula | C29H36N6O3 |

| CAS Number | 2832199-45-6 |

| Potency (EC50) | 18 nM[1] |

| Selectivity | >500-fold selective for TLR7 over TLR8[1] |

Target Cell Types and Biological Activity

This compound (Compound 17b) primarily targets immune cells expressing TLR7 in the endosomal compartment. The activation of these cells leads to the production of key cytokines that drive the innate and subsequent adaptive immune responses.

Primary Target Cells:

-

Plasmacytoid Dendritic Cells (pDCs): As the most potent producers of type I interferons, pDCs are a key target for TLR7 agonists. Activation of pDCs by this compound is expected to lead to a strong IFN-α response.

-

B-lymphocytes: TLR7 activation on B cells can lead to their proliferation, differentiation, and antibody production.

-

Monocytes and Macrophages: These cells are activated by TLR7 agonists to produce pro-inflammatory cytokines such as TNF-α and IL-6. This compound has been shown to potently activate mouse macrophages.[1]

-

Human Peripheral Blood Mononuclear Cells (hPBMCs): In vitro studies have demonstrated that this compound potently induces the activation of hPBMCs at low-nanomolar concentrations, leading to the release of IFN-α and TNF-α.[1]

Dual Agonism:

It is important to note that literature also describes a "Compound 17b" as a dual agonist for formyl peptide receptors (FPR) 1 and 2 .[2][3] This dual activity could contribute to its overall biological effect, particularly in the context of inflammation and cardiovascular studies. Researchers should be aware of this potential off-target activity when interpreting experimental results.

Quantitative Data

The following table summarizes the known quantitative data for this compound (Compound 17b) and a closely related analog, Compound 14, from the same pyrazolopyrimidine class.

| Parameter | Compound | Cell Type/Assay | Value | Reference |

| EC50 | This compound (Compound 17b) | Ramos Blue reporter assays | 18 nM | [1] |

| EC50 (hTLR7) | Compound 14 | HEK293-hTLR7 reporter cells | 1.2 nM | [4] |

| EC50 (mTLR7) | Compound 14 | HEK293-mTLR7 reporter cells | 1.5 nM | [4] |

| IFN-α Induction | This compound (Compound 17b) | hPBMCs | Potent induction at low-nanomolar concentrations | [1] |

| TNF-α Induction | This compound (Compound 17b) | hPBMCs | Potent induction at low-nanomolar concentrations | [1] |

| IL-6 Secretion | Compound 14 | Human whole blood | EC50 = 110 nM | [5] |

| IFN-α Secretion | Compound 14 | Human whole blood | EC50 = 23 nM | [5] |

| IP-10 Secretion | Compound 14 | Human whole blood | EC50 = 24 nM | [5] |

| TNF-α Secretion | Compound 14 | Human whole blood | EC50 = 130 nM | [5] |

| IL-6 Secretion | Compound 14 | Mouse whole blood | EC50 = 2.4 nM | [5] |

| IFN-α Secretion | Compound 14 | Mouse whole blood | EC50 = 1.6 nM | [5] |

| IP-10 Secretion | Compound 14 | Mouse whole blood | EC50 = 1.3 nM | [5] |

| TNF-α Secretion | Compound 14 | Mouse whole blood | EC50 = 2.7 nM | [5] |

Signaling Pathways

Activation of TLR7 by this compound (Compound 17b) initiates a MyD88-dependent signaling cascade within the endosome of target cells. This pathway is crucial for the induction of type I interferons and other inflammatory cytokines.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine-based TLR7 agonists can be found in the primary literature. Below are generalized methodologies based on the available information.

Synthesis of Pyrazolo[3,4-d]pyrimidine Core

The synthesis of the pyrazolo[3,4-d]pyrimidine core, a key step in producing this compound and its analogs, typically involves a multi-step process.[4]

A representative synthetic scheme involves the condensation of a substituted pyrazole (B372694) with a thiopseudourea derivative, followed by cyclization and subsequent functionalization at various positions of the pyrazolopyrimidine ring to introduce the desired side chains.[4]

In Vitro TLR7 Reporter Assay

The potency of TLR7 agonists is commonly determined using a reporter cell line, such as HEK293 cells stably expressing human or mouse TLR7 and a reporter gene like secreted embryonic alkaline phosphatase (SEAP) under the control of an NF-κB promoter.

Cytokine Induction in Human and Mouse Whole Blood

To assess the functional activity of TLR7 agonists in a more physiologically relevant setting, whole blood assays are employed.

-

Blood Collection: Freshly drawn human or mouse blood is collected in heparinized tubes.

-

Treatment: The blood is treated with various concentrations of the TLR7 agonist.

-

Incubation: The treated blood is incubated for a specified period (e.g., 24 hours) at 37°C.

-

Plasma Separation: Plasma is separated by centrifugation.

-

Cytokine Measurement: Cytokine levels (e.g., IFN-α, TNF-α, IL-6, IP-10) in the plasma are quantified using methods such as ELISA or multiplex bead-based assays.

Conclusion

This compound (Compound 17b) is a potent and selective pyrazolo[3,4-d]pyrimidine-based TLR7 agonist with significant potential for immunotherapy. Its ability to activate key immune cells and induce a robust type I interferon and pro-inflammatory cytokine response makes it a valuable tool for research and a promising candidate for further drug development. The noted dual agonism for FPRs warrants further investigation to fully elucidate its complete pharmacological profile. The provided data and protocols serve as a foundational guide for researchers working with this class of compounds.

References

- 1. TLR7 agonist 17b | TLR7 agonist | Probechem Biochemicals [probechem.com]

- 2. The small-molecule formyl peptide receptor biased agonist, compound 17b, is a vasodilator and anti-inflammatory in mouse precision-cut lung slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Correspondence: Reply to ‘Compound 17b and formyl peptide receptor biased agonism in relation to cardioprotective effects in ischaemia-reperfusion injury’ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Optimization of Small Molecule Pyrazolopyrimidine TLR7 Agonists for Applications in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Imidazoquinoline-Based TLR7 Agonists in Viral Infection Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles, experimental data, and methodologies related to the research of Toll-like receptor 7 (TLR7) agonists, specifically focusing on the imidazoquinoline class of small molecules, for the treatment of viral infections. Given the absence of a universally recognized TLR7 agonist designated solely as "14" in broader scientific literature, this document will focus on well-characterized and clinically relevant examples such as Vesatolimod (B611671) (GS-9620) to illustrate the key concepts and data.

Toll-like receptors (TLRs) are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs)[1]. TLR7, located in the endosomes of immune cells like plasmacytoid dendritic cells (pDCs) and B cells, recognizes single-stranded RNA (ssRNA) from viruses[2][3][4]. Synthetic small-molecule TLR7 agonists, such as those from the imidazoquinoline family, mimic viral ssRNA, potently activating the immune system to combat viral infections[5]. These agonists have shown therapeutic potential against a range of viruses, including Hepatitis B Virus (HBV), Human Immunodeficiency Virus (HIV), and Norovirus[6][7][8].

Core Mechanism: The TLR7 Signaling Pathway

Activation of TLR7 by an agonist initiates a downstream signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for an antiviral response[2][9]. This process is primarily mediated through the MyD88-dependent pathway[2][3][10].

Upon agonist binding within the endosome, TLR7 dimerizes and recruits the adaptor protein MyD88[3][10]. MyD88 then associates with and activates IRAK4 (IL-1 receptor-associated kinase 4), which in turn phosphorylates and activates IRAK1[2][3][10]. This complex then recruits and activates TRAF6 (TNF receptor-associated factor 6)[2][3]. The activation of TRAF6 is a critical juncture, leading to two primary outcomes:

-

NF-κB Activation : TRAF6 activates the TAK1 complex (TGF-β-activated kinase 1), which subsequently activates the IKK (IκB kinase) complex. IKK phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the translocation of NF-κB into the nucleus. Nuclear NF-κB then drives the expression of genes encoding pro-inflammatory cytokines such as TNF-α and IL-12[2][11].

-

IRF7 Activation : MyD88 also forms a complex with IRF7 (interferon regulatory factor 7). This complex, along with IRAK1 and TRAF6, leads to the phosphorylation and activation of IRF7[9]. Activated IRF7 translocates to the nucleus and induces the transcription of type I interferons, primarily IFN-α and IFN-β, which establish a broad antiviral state in surrounding cells[2][9].

Quantitative Data Presentation: Antiviral Activity of TLR7 Agonists

The antiviral potency of TLR7 agonists is typically quantified by their half-maximal effective concentration (EC50) and their cytotoxicity by the half-maximal cytotoxic concentration (CC50). The therapeutic index (TI), calculated as CC50/EC50, provides an estimate of the compound's safety margin.

Table 1: In Vitro Antiviral Activity of TLR7 Agonists Against Murine Norovirus (MNV) Data from experiments using a plaque reduction assay in RAW264.7 cells.

| Compound | EC50 | CC50 | Therapeutic Index (TI) | Reference |

| R-848 (Resiquimod) | 23.5 nM | ~50 µM | ~2,127 | [8] |

| Gardiquimod | 134.4 nM | >18 µM | ~134 | [8] |

| Vesatolimod (GS-9620) | 0.59 µM | >24 µM | ~41 | [8] |

| R-837 (Imiquimod) | 1.5 µM | >50 µM | ~33 | [8] |

| Loxoribine | 79.4 µM | >100 µM | >1.26 | [8][12] |

Table 2: Clinical Trial Data for Vesatolimod (GS-9620) Summary of findings from clinical studies in patients with chronic viral infections.

| Viral Infection | Patient Population | Dosing Regimen | Key Findings | Reference |

| Hepatitis B (CHB) | Virally suppressed on oral antivirals | 1, 2, or 4 mg once-weekly for 12 weeks | Safe and well-tolerated; dose-dependent induction of ISG15 (an IFN-stimulated gene); no significant declines in HBsAg. | [13] |

| HIV-1 | Virally suppressed on ART | Dose escalation (1 to 12 mg) every other week | Generally well-tolerated; induced immune activation; modest delay in viral rebound after ART cessation in some patients. | [6][14][15] |

| HIV-1 (SIV model) | SIV-infected rhesus macaques on ART | 0.05 or 0.15 mg/kg | Induced transient viremia and immune activation; led to reductions in SIV DNA (viral reservoir). | [16] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of TLR7 agonists. Below are protocols for key in vitro assays.

Protocol 1: HEK-Blue™ hTLR7 Reporter Assay

This assay is used to determine the potency and specificity of compounds for human TLR7. It utilizes HEK293 cells engineered to express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Methodology:

-

Cell Culture: Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions, typically in DMEM supplemented with 10% FBS, antibiotics, and selective agents.

-

Assay Preparation:

-

Plate HEK-Blue™ hTLR7 cells in a 96-well plate at a density of ~50,000 cells per well.

-

Prepare serial dilutions of the TLR7 agonist test compounds (e.g., from 10 µM to 0.1 nM) in cell culture medium. Include a positive control (e.g., R-848) and a negative control (vehicle).

-

-

Stimulation: Add the diluted compounds to the cells and incubate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

SEAP Detection:

-

After incubation, collect a sample of the cell culture supernatant.

-

Add the supernatant to a new 96-well plate containing a SEAP detection reagent (e.g., QUANTI-Blue™).

-

Incubate at 37°C for 1-3 hours.

-

-

Data Analysis:

-

Measure the absorbance at 620-650 nm using a spectrophotometer.

-

Plot the absorbance against the log of the compound concentration.

-

Calculate the EC50 value using non-linear regression analysis (four-parameter logistic curve).

-

To assess specificity, the same assay should be run in parallel using HEK-Blue™ Null cells (lacking the TLR7 gene) or HEK-Blue™ hTLR8 cells[17].

-

Protocol 2: Plaque Reduction Assay for Antiviral Activity

This assay measures the ability of a compound to inhibit viral replication, quantified by the reduction in the number of viral plaques.

Methodology (Example for Murine Norovirus - MNV):

-

Cell Seeding: Seed RAW264.7 macrophage cells in 6- or 12-well plates and grow to ~90-95% confluency.

-

Compound Treatment:

-

Prepare serial dilutions of the TLR7 agonist.

-

Remove the growth medium from the cells and wash with PBS.

-

Add the compound dilutions to the cells and incubate for a predetermined period (e.g., 12 hours) to allow for the induction of an antiviral state.

-

-

Viral Infection:

-

Remove the compound-containing medium.

-

Infect the cells with a known titer of MNV (e.g., 100 plaque-forming units per well) for 1 hour at 37°C, with gentle rocking.

-

-

Overlay and Incubation:

-

Remove the viral inoculum.

-

Overlay the cells with a semi-solid medium (e.g., MEM containing 0.5% agarose (B213101) or methylcellulose) to restrict viral spread to adjacent cells.

-

Incubate the plates for 48-72 hours at 37°C until plaques are visible.

-

-

Plaque Visualization and Counting:

-

Fix the cells with 4% formaldehyde.

-

Remove the overlay and stain the cell monolayer with a crystal violet solution.

-

Wash the plates and count the number of visible plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control.

-

Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.

-

Mandatory Visualizations

References

- 1. Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ovid.com [ovid.com]

- 4. Anti-tumor Activity of Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06395F [pubs.rsc.org]

- 6. Vesatolimod - Wikipedia [en.wikipedia.org]

- 7. Monkey study uncovers the potential for vesatolimod and antibodies in cure research | CATIE - Canada's source for HIV and hepatitis C information [catie.ca]

- 8. TLR7 Agonists Display Potent Antiviral Effects against Norovirus Infection via Innate Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 11. Design and Synthesis of N1-Modified Imidazoquinoline Agonists for Selective Activation of Toll-like Receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Safety, efficacy and pharmacodynamics of vesatolimod (GS-9620) in virally suppressed patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Vesatolimod Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]

- 15. researchgate.net [researchgate.net]

- 16. TLR7 agonists induce transient viremia and reduce the viral reservoir in SIV-infected rhesus macaques on antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

investigating TLR7 agonist 14 immunomodulatory effects

A Technical Guide to the Immunomodulatory Effects of TLR7 Agonist R848 (Resiquimod)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is intended for research purposes only and not for human or veterinary use. The information compiled is based on publicly available scientific literature.

Introduction

Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor crucial to the innate immune system's response to single-stranded RNA viruses.[1] Synthetic agonists of TLR7, such as the imidazoquinoline compound R848 (Resiquimod), are potent immunomodulators with significant therapeutic potential in oncology and infectious diseases.[2][3] R848 is a dual agonist for TLR7 and TLR8 in humans, while it selectively activates TLR7 in mice.[1][4] This technical guide provides an in-depth overview of the immunomodulatory effects of R848, focusing on its mechanism of action, impact on various immune cell populations, and the downstream cytokine and chemokine responses. Detailed experimental protocols and quantitative data are presented to aid researchers in designing and interpreting studies involving this compound.

Mechanism of Action: The TLR7 Signaling Pathway

R848 activates immune cells through the TLR7 MyD88-dependent signaling pathway.[1] Upon binding to TLR7 in the endosome, a conformational change is induced, leading to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade that results in the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[1][5] The activation of these transcription factors culminates in the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-12, as well as type I interferons (IFN-α/β).[1][3]